PPARδ/γ Potency and 15-Fold Selectivity Profile Relative to Clinical Comparators
CAS 1257641-15-8 (T3D-959) is a dual PPARδ/γ agonist with a unique selectivity profile. It activates PPARδ with an ED50 of 19 nM and PPARγ with an ED50 of 297 nM, representing a 15-fold selectivity for the delta isoform [1]. This profile contrasts sharply with other clinical-stage dual agonists. For example, aleglitazar is a potent PPARα/γ agonist (EC50 α: 5 nM, γ: 9 nM) with minimal PPARδ activity (EC50: 376 nM), while muraglitazar is a PPARα/γ agonist (EC50 α: 320 nM, γ: 110 nM) with no reported PPARδ activity [REFS-2, REFS-3]. Pioglitazone, a PPARγ-selective agonist, exhibits an EC50 of approximately 0.93 μM (930 nM) for human PPARγ .
| Evidence Dimension | PPAR isoform activation potency (EC50/ED50) |
|---|---|
| Target Compound Data | PPARδ: 19 nM; PPARγ: 297 nM |
| Comparator Or Baseline | Aleglitazar (PPARδ: 376 nM); Muraglitazar (PPARα: 320 nM, PPARγ: 110 nM, no PPARδ activity); Pioglitazone (PPARγ: ~930 nM) |
| Quantified Difference | T3D-959 is the only compound among these with potent dual PPARδ/γ activity and a 15-fold selectivity for PPARδ over PPARγ. |
| Conditions | Human PPAR transactivation assays; cell-based reporter gene assays |
Why This Matters
This specific PPARδ/γ dual activation with a bias towards PPARδ is hypothesized to address both neuro-metabolic dysfunction and inflammation in Alzheimer's disease, a combination not offered by PPARα/γ or pure PPARγ agonists.
- [1] Tong M, Deochand C, Didsbury J, de la Monte SM. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer's Disease. J Alzheimers Dis Parkinsonism. 2016 Jun 3;6(3):238. View Source
- [2] Deehan M, et al. Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors. PPAR Research. 2012. View Source
